molecular formula C22H19ClN2O3 B4600777 N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide

N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide

Cat. No.: B4600777
M. Wt: 394.8 g/mol
InChI Key: FRPSRXCRUSNYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide is a useful research compound. Its molecular formula is C22H19ClN2O3 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1084202 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound, exhibits a range of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It modulates lipid metabolism and glucose, suggesting its potential in treating metabolic disorders like cardiovascular disease, diabetes, and obesity. This review broadens the knowledge for further studies on its biological and pharmacological effects, potentially indicating the utility of phenolic compounds in medical research and their natural safeguard roles as food additives (Naveed et al., 2018).

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide's review focuses on its use in gastrointestinal diagnostics and treatment, illustrating the diverse applications of benzamide derivatives in medicine. It addresses metoclopramide's pharmacodynamic effects, emphasizing its role in enhancing gastrointestinal motility and its potential interactions with other drugs. This highlights the significance of studying specific benzamide derivatives for targeted therapeutic applications (Pinder et al., 2012).

Advanced Oxidation Processes for Acetaminophen Degradation

This study reviews the use of advanced oxidation processes (AOPs) to degrade acetaminophen, a common pharmaceutical compound, focusing on the kinetics, mechanisms, and by-products of degradation. By understanding the degradation pathways and biotoxicity of by-products, this research contributes to environmental safety and pollution control, indicating the broader relevance of chemical degradation studies in environmental science (Qutob et al., 2022).

Parabens in Aquatic Environments

The review on parabens, used as preservatives in various products, discusses their environmental occurrence, fate, and behavior in aquatic ecosystems. Despite effective removal from wastewater, low concentrations persist in effluents and surface waters, indicating the continuous introduction and ubiquity of such compounds. This work underlines the importance of monitoring synthetic compounds in the environment and assessing their ecological impacts (Haman et al., 2015).

Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects

This review covers synthetic phenolic antioxidants (SPAs), which are added to various products to prevent oxidation. It discusses their environmental occurrence, human exposure, and associated toxicities, emphasizing the need for understanding the impacts of such compounds on health and the environment. The review suggests future research directions, including investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-15-7-10-18(13-20(15)23)25-22(27)16-8-11-17(12-9-16)24-21(26)14-28-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPSRXCRUSNYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.